2-iso-Butoxy-3,5-difluorothiophenol
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Overview
Description
2-iso-Butoxy-3,5-difluorothiophenol is an organic compound with the molecular formula C10H12F2OS It is characterized by the presence of a thiophenol core substituted with iso-butoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-3,5-difluorothiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophenol, iso-butyl bromide, and fluorinating agents.
Substitution Reaction: The thiophenol undergoes a nucleophilic substitution reaction with iso-butyl bromide in the presence of a base such as potassium carbonate to form iso-butoxy thiophenol.
Fluorination: The iso-butoxy thiophenol is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-3,5-difluorothiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-butoxy or fluorine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophenol derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-iso-Butoxy-3,5-difluorothiophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-3,5-difluorothiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, contributing to its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
3-iso-Butoxy-4,5-difluorothiophenol: Similar structure but with different substitution pattern.
2-iso-Butoxy-3,4-difluorothiophenol: Another isomer with fluorine atoms at different positions.
Uniqueness
2-iso-Butoxy-3,5-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12F2OS |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
3,5-difluoro-2-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(12)3-7(11)4-9(10)14/h3-4,6,14H,5H2,1-2H3 |
InChI Key |
JOWQQTSWFRLMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1S)F)F |
Origin of Product |
United States |
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